molecular formula C10H16N2O B15309922 2-(Tert-butoxy)-4-methylpyridin-3-amine

2-(Tert-butoxy)-4-methylpyridin-3-amine

Cat. No.: B15309922
M. Wt: 180.25 g/mol
InChI Key: BICOKUMXPOIPLM-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a tert-butoxy group at the second position and a methyl group at the fourth position. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)-4-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the methyl group onto the pyridine ring. One common method is the reaction of 4-methylpyridin-3-amine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.

Scientific Research Applications

2-(Tert-butoxy)-4-methylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)-4-methylpyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the tert-butoxy and methyl groups in 2-(tert-butoxy)-4-methylpyridin-3-amine imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-5-6-12-9(8(7)11)13-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

BICOKUMXPOIPLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OC(C)(C)C)N

Origin of Product

United States

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